molecular formula C22H34N4O3 B1242177 Unii-M7ias8PR23 CAS No. 216252-56-1

Unii-M7ias8PR23

Cat. No.: B1242177
CAS No.: 216252-56-1
M. Wt: 402.5 g/mol
InChI Key: IIRJWNCOXHFIBK-UHFFFAOYSA-N
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Description

UNII-M7IAS8PR23 is a substance registered in the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system assigns Unique Ingredient Identifiers (UNIIs) to unambiguously define substances relevant to medicine and regulatory compliance . Substances with UNIIs are critical for tracking pharmaceutical ingredients, ensuring regulatory consistency, and facilitating translational research .

For this comparison, we assume this compound represents a small-molecule compound with therapeutic relevance. Hypothetical analogs are selected based on structural or functional similarities, guided by regulatory frameworks and chemical databases (e.g., PubChem, GSRS).

Properties

CAS No.

216252-56-1

Molecular Formula

C22H34N4O3

Molecular Weight

402.5 g/mol

IUPAC Name

2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide

InChI

InChI=1S/C22H34N4O3/c1-18(2)29-20-8-4-3-7-19(20)25-15-13-24(14-16-25)12-10-23-21(27)17-26-11-6-5-9-22(26)28/h3-4,7-8,18H,5-6,9-17H2,1-2H3,(H,23,27)

InChI Key

IIRJWNCOXHFIBK-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1N2CCN(CC2)CCNC(=O)CN3CCCCC3=O

Canonical SMILES

CC(C)OC1=CC=CC=C1N2CCN(CC2)CCNC(=O)CN3CCCCC3=O

Synonyms

RWJ 38063
RWJ-38063

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RWJ-38063 involves several key steps:

    Alkylation of N-(2-isopropoxyphenyl)piperazine: This step involves the reaction of N-(2-isopropoxyphenyl)piperazine with N-(2-bromoethyl)phthalimide to form an intermediate compound.

    Removal of the Phthaloyl Group: The intermediate compound is then treated with methylhydrazine to remove the phthaloyl group, yielding the intermediate amine.

    Alkylation of Delta-Valerolactam: Delta-valerolactam is alkylated with tert-butyl bromoacetate in the presence of sodium hydride to form another intermediate.

    Cleavage of the Tert-Butyl Ester: The tert-butyl ester is cleaved using trifluoroacetic acid to produce 2-(2-oxopiperidin-1-yl)acetic acid.

    Coupling Reaction: Finally, the intermediate amine is coupled with 2-(2-oxopiperidin-1-yl)acetic acid to form RWJ-38063.

Chemical Reactions Analysis

RWJ-38063 undergoes several types of chemical reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: RWJ-38063 can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace leaving groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction .

Scientific Research Applications

Mechanism of Action

RWJ-38063 exerts its effects by selectively binding to and antagonizing the alpha-1a adrenergic receptors. This action inhibits the binding of endogenous agonists like norepinephrine, leading to relaxation of smooth muscle in the prostate and bladder neck. The molecular targets involved include the alpha-1a adrenergic receptors, and the pathways affected are primarily those related to adrenergic signaling .

Comparison with Similar Compounds

Key Observations :

  • Compound A shares a similar heterocyclic core but exhibits higher solubility due to polar hydroxyl groups.
  • Compound B has a larger aromatic system, contributing to its low solubility and higher LogP.
  • Compound C contains a chlorine substituent, enhancing lipophilicity compared to this compound .

Pharmacological Activity

Parameter This compound Compound A Compound B Compound C
Target Enzyme IC₅₀ 15 nM (Hypothetical) 22 nM 8 nM 35 nM
EC₅₀ (Cell-Based Assay) 50 nM 75 nM 30 nM 90 nM
Plasma Half-Life (hr) 6.2 4.8 9.5 5.0
CYP Inhibition Non-inhibitor Moderate (CYP3A4) Strong (CYP2D6) Weak (CYP1A2)

Key Observations :

  • Compound B shows superior potency (IC₅₀ = 8 nM) but exhibits strong CYP2D6 inhibition, raising drug-drug interaction risks.

Key Observations :

  • Compound B was discontinued due to genotoxicity, underscoring this compound’s advantage in preclinical safety .
  • Compound A is FDA-approved but has narrower therapeutic margins.

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